Exiguamine A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

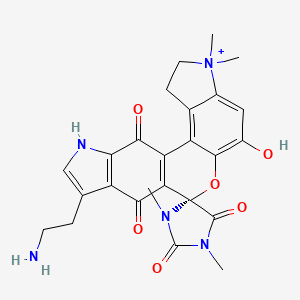

L'Exiguamine A est un alcaloïde hexacyclique isolé de l'éponge marine Neopetrosia exigua, trouvé dans les eaux de la Papouasie-Nouvelle-Guinée. Ce composé a suscité un intérêt considérable en raison de sa puissante activité inhibitrice contre l'enzyme indoleamine-2,3-dioxygénase, qui est impliquée dans différents types de cancer .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse totale de l'Exiguamine A implique une approche biomimétique qui imite les voies biosynthétiques naturelles. La synthèse commence par la préparation d'intermédiaires clés par une série de réactions, y compris la réaction de Henry, la cyclisation de l'indole de Hemetsberger et l'oxa-6p-électrocyclisation . Les étapes finales impliquent l'oxydation avec l'oxyde d'argent pour obtenir l'this compound .

Méthodes de production industrielle : Bien que les méthodes de production industrielle de l'this compound ne soient pas largement documentées, la voie de synthèse décrite ci-dessus peut être adaptée pour une production à grande échelle. L'utilisation de réactions à haut rendement et de techniques de purification efficaces est cruciale pour les applications industrielles .

Analyse Des Réactions Chimiques

Types de réactions : L'Exiguamine A subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé à l'aide d'oxyde d'argent pour former différents dérivés de la quinone.

Réactifs et conditions courants :

Oxydation : Oxyde d'argent dans le méthanol à température ambiante.

Réduction : Noir de palladium et formiate d'ammonium dans l'éthanol à 40°C.

Substitution : Divers réactifs en fonction du substituant souhaité, souvent dans des conditions douces.

Principaux produits :

Oxydation : Dérivés de la quinone.

Réduction : Formes réduites de l'this compound avec des groupes fonctionnels modifiés.

Substitution : Dérivés substitués avec des propriétés chimiques modifiées.

4. Applications de la recherche scientifique

L'this compound a plusieurs applications de recherche scientifique :

Biologie : Étudié pour son rôle dans l'inhibition de l'indoleamine-2,3-dioxygénase, qui est impliquée dans la modulation de la réponse immunitaire

Médecine : Exploré comme agent thérapeutique potentiel pour le traitement du cancer en raison de son activité inhibitrice enzymatique

Industrie : Applications potentielles dans le développement de nouveaux médicaments et sondes chimiques.

5. Mécanisme d'action

L'this compound exerce ses effets en inhibant l'enzyme indoleamine-2,3-dioxygénase, qui métabolise le tryptophane. Cette inhibition conduit à des concentrations locales accrues de tryptophane, qui est crucial pour la réponse immunitaire. L'enzyme est surexprimée dans de nombreuses lignées cellulaires tumorales, et son inhibition par l'this compound peut contribuer à contrer les mécanismes d'évasion immunitaire utilisés par les tumeurs solides .

Composés similaires :

Exiguamine B : Un composé étroitement apparenté avec un groupe hydroxyle au lieu d'un atome d'hydrogène.

Epacadostat : Un autre puissant inhibiteur de l'indoleamine-2,3-dioxygénase utilisé comme contrôle positif dans les études.

Comparaison :

This compound vs. Exiguamine B : Les deux composés inhibent l'indoleamine-2,3-dioxygénase, mais l'Exiguamine B possède un groupe hydroxyle qui peut affecter son affinité de liaison et son activité.

This compound vs. Epacadostat : L'this compound possède une structure hexacyclique unique, tandis que l'Epacadostat est un composé synthétique avec une structure chimique différente.

L'this compound se distingue par son origine naturelle et sa structure complexe, ce qui en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles.

Applications De Recherche Scientifique

Exiguamine A has several scientific research applications:

Chemistry: Used as a model compound for studying complex natural product synthesis and biomimetic pathways.

Biology: Investigated for its role in inhibiting indoleamine-2,3-dioxygenase, which is involved in immune response modulation

Medicine: Explored as a potential therapeutic agent for cancer treatment due to its enzyme inhibitory activity

Industry: Potential applications in the development of new pharmaceuticals and chemical probes.

Mécanisme D'action

Exiguamine A exerts its effects by inhibiting the enzyme indoleamine-2,3-dioxygenase, which metabolizes tryptophan. This inhibition leads to increased local concentrations of tryptophan, which is crucial for immune response. The enzyme is overexpressed in many tumor cell lines, and its inhibition by this compound can help counteract the immune escape mechanisms used by solid tumors .

Comparaison Avec Des Composés Similaires

Exiguamine B: A closely related compound with a hydroxyl group instead of a hydrogen atom.

Epacadostat: Another potent indoleamine-2,3-dioxygenase inhibitor used as a positive control in studies.

Comparison:

Exiguamine A vs. Exiguamine B: Both compounds inhibit indoleamine-2,3-dioxygenase, but Exiguamine B has a hydroxyl group that may affect its binding affinity and activity.

This compound vs. Epacadostat: this compound has a unique hexacyclic structure, while Epacadostat is a synthetic compound with a different chemical structure.

This compound stands out due to its natural origin and complex structure, making it a valuable compound for research and potential therapeutic applications.

Propriétés

Formule moléculaire |

C25H26N5O6+ |

|---|---|

Poids moléculaire |

492.5 g/mol |

Nom IUPAC |

(12R)-16-(2-aminoethyl)-9-hydroxy-1',3',6,6-tetramethylspiro[11-oxa-18-aza-6-azoniapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(13),2,7,9,15(19),16-hexaene-12,5'-imidazolidine]-2',4',14,20-tetrone |

InChI |

InChI=1S/C25H25N5O6/c1-28-23(34)25(29(2)24(28)35)18-17(21(33)19-15(20(18)32)11(5-7-26)10-27-19)16-12-6-8-30(3,4)13(12)9-14(31)22(16)36-25/h9-10H,5-8,26H2,1-4H3,(H-,27,31,32,33)/p+1/t25-/m1/s1 |

Clé InChI |

UEKKREMMIOJMRO-RUZDIDTESA-O |

SMILES isomérique |

CN1C(=O)[C@]2(C3=C(C4=C5CC[N+](C5=CC(=C4O2)O)(C)C)C(=O)C6=C(C3=O)C(=CN6)CCN)N(C1=O)C |

SMILES canonique |

CN1C(=O)C2(C3=C(C4=C5CC[N+](C5=CC(=C4O2)O)(C)C)C(=O)C6=C(C3=O)C(=CN6)CCN)N(C1=O)C |

Synonymes |

exiguamine A |

Origine du produit |

United States |

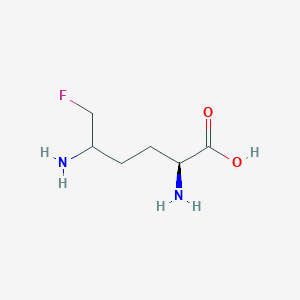

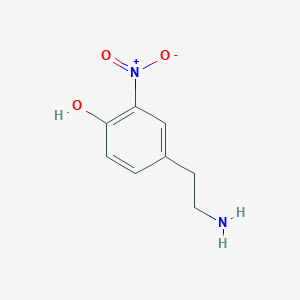

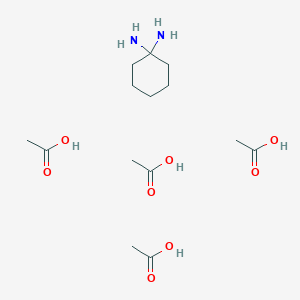

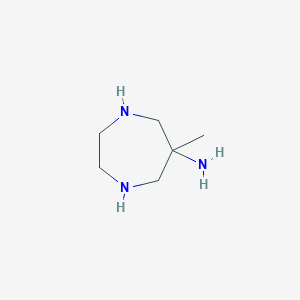

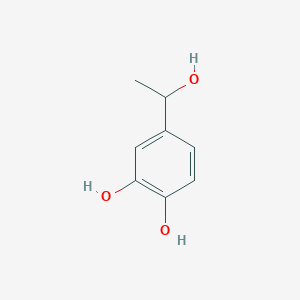

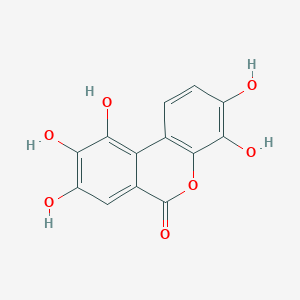

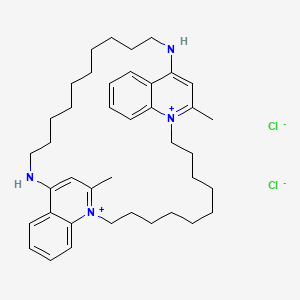

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

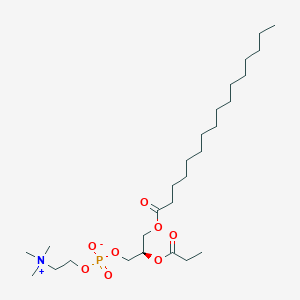

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(8S,9S,10R,13S,14S,17S)-17-((R)-2-Hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1258376.png)

![1-Hexadecanoyl-2-{6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexanoyl}-sn-glycero-3-phosphocholine](/img/structure/B1258383.png)

![3-Hydroxy-17-(5-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B1258387.png)